Cas no 279261-82-4 ((4-Ethoxy-2-fluorophenyl)boronic acid)

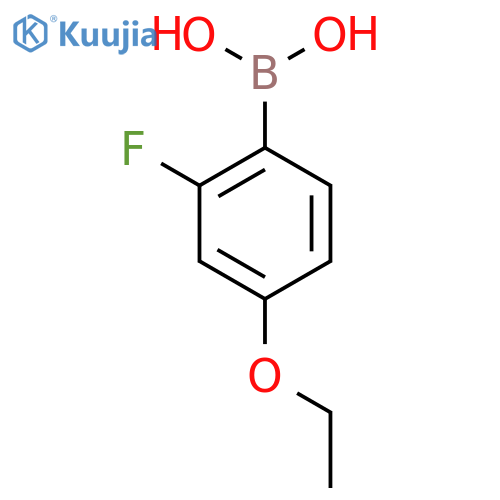

279261-82-4 structure

商品名:(4-Ethoxy-2-fluorophenyl)boronic acid

CAS番号:279261-82-4

MF:C8H10BFO3

メガワット:183.972606182098

MDL:MFCD08701765

CID:828717

PubChem ID:23005425

(4-Ethoxy-2-fluorophenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (4-Ethoxy-2-fluorophenyl)boronic acid

- 2-Fluoro-4-ethoxyphenylboronic acid

- 4-Ethoxy-2-fluorophenylboronic acid

- (4-Ethoxy-2-fluoro-phenyl)boronic acid

- BC001180

- ST24034679

- X1349

- BORONIC ACID, (4-ETHOXY-2-FLUOROPHENYL)-

- DB-028855

- CS-0038985

- W16730

- DS-14875

- 279261-82-4

- EN300-2613270

- SY102175

- AKOS BRN-1165

- Z1198181581

- AKOS004114905

- DTXSID30629662

- (4-Ethoxy-2-fluorophenyl)boronicacid

- MFCD08701765

-

- MDL: MFCD08701765

- インチ: 1S/C8H10BFO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,11-12H,2H2,1H3

- InChIKey: OPBZIEMMNXUXAK-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C(C([H])=C([H])C=1B(O[H])O[H])OC([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 184.070703g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 3

- どういたいしつりょう: 184.070703g/mol

- 単一同位体質量: 184.070703g/mol

- 水素結合トポロジー分子極性表面積: 49.7Ų

- 重原子数: 13

- 複雑さ: 156

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- PSA: 49.69000

- LogP: -0.09580

(4-Ethoxy-2-fluorophenyl)boronic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Inert atmosphere,2-8°C

(4-Ethoxy-2-fluorophenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(4-Ethoxy-2-fluorophenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E892078-25mg |

4-Ethoxy-2-fluorophenylboronic acid |

279261-82-4 | 25mg |

$64.00 | 2023-05-18 | ||

| TRC | E892078-100mg |

4-Ethoxy-2-fluorophenylboronic acid |

279261-82-4 | 100mg |

$121.00 | 2023-05-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0482-1G |

(4-ethoxy-2-fluorophenyl)boronic acid |

279261-82-4 | 95% | 1g |

¥ 547.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109625-5g |

(4-Ethoxy-2-fluorophenyl)boronic acid |

279261-82-4 | 98% | 5g |

¥790 | 2023-04-14 | |

| Enamine | EN300-2613270-10g |

(4-ethoxy-2-fluorophenyl)boronic acid |

279261-82-4 | 95% | 10g |

$184.0 | 2023-09-14 | |

| Alichem | A019119242-10g |

(4-Ethoxy-2-fluorophenyl)boronic acid |

279261-82-4 | 98% | 10g |

$530.00 | 2023-09-02 | |

| Matrix Scientific | 035451-1g |

2-Fluoro-4-ethoxyphenylboronic acid, 95+% |

279261-82-4 | 95+% | 1g |

$100.00 | 2023-09-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109625-100mg |

(4-Ethoxy-2-fluorophenyl)boronic acid |

279261-82-4 | 98% | 100mg |

¥44 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109625-10g |

(4-Ethoxy-2-fluorophenyl)boronic acid |

279261-82-4 | 98% | 10g |

¥1402 | 2023-04-14 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E848047-1g |

(4-Ethoxy-2-fluorophenyl)boronic acid |

279261-82-4 | 98% | 1g |

¥312.30 | 2022-01-11 |

(4-Ethoxy-2-fluorophenyl)boronic acid 関連文献

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

279261-82-4 ((4-Ethoxy-2-fluorophenyl)boronic acid) 関連製品

- 406482-20-0((2,6-difluoro-4-methoxyphenyl)boronic acid)

- 900174-60-9((5-Ethoxy-2-fluorophenyl)boronic acid)

- 870777-18-7(2-Fluoro-6-propoxyphenylboronic acid)

- 1310403-94-1((4-Ethoxy-2,6-difluorophenyl)boronic acid)

- 1107603-51-9((2-Fluoro-4-propoxyphenyl)boronic acid)

- 1309980-95-7(2,3-Difluoro-6-ethoxyphenylboronic Acid)

- 863248-36-6(2-Fluoro-5-propoxyphenylboronic acid)

- 162101-31-7((2-fluoro-4-methoxyphenyl)boronic acid)

- 957062-68-9(2-Ethoxy-6-fluorophenylboronic acid)

- 1107603-52-0((4-Butoxy-2-fluoro-phenyl)boronic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:279261-82-4)(4-Ethoxy-2-fluorophenyl)boronic acid

清らかである:99%/99%

はかる:25g/100g

価格 ($):165.0/454.0